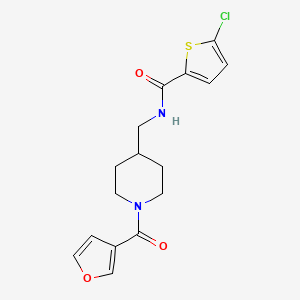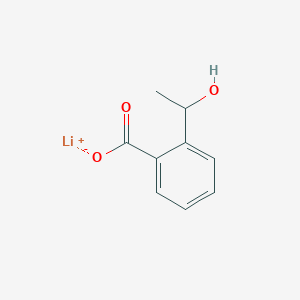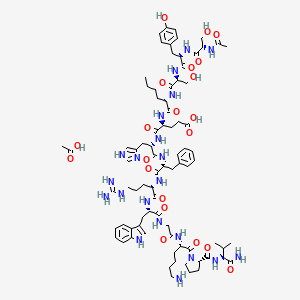![molecular formula C11H18N2O2 B2442432 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline CAS No. 909728-80-9](/img/structure/B2442432.png)
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, also known as DMAEMA, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that contains both an amino group and an ether group, which makes it a versatile compound in various fields of research.
Scientific Research Applications
Covalent Immobilization on Gold Surfaces
- Application : The covalent immobilization of related compounds on gold surfaces has been studied for their potential in creating novel materials. This involves the use of these compounds as nucleation sites for polymer formation, particularly polyaniline and its derivatives, which can have implications in electronics and sensor technology (Mazur & Krysiński, 2001).
Chromogenic Chemosensors
- Application : Derivatives of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline have been utilized in creating chromogenic chemosensors, particularly for the detection of cyanide. This highlights their potential in environmental monitoring and analytical chemistry (Heying et al., 2015).
Antifungal Agents
- Application : Novel derivatives have been synthesized and evaluated for their antifungal properties. This research is significant in the field of pharmaceuticals and medicinal chemistry, particularly in the development of new treatments for fungal infections (Illicachi et al., 2017).
Optical Limiting Materials
- Application : Studies on metallophthalocyanines containing 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline derivatives show promise in the field of nonlinear optics. These compounds can be used for optical limiting, which is crucial in protecting sensitive optical components and human eyes from intense light sources (Bıyıklıoğlu et al., 2019).
Synthesis and Characterization for Potential Uses
- Application : Synthesis and characterization of these compounds form the basis for exploring their potential in various applications, ranging from antimicrobial properties to their role as intermediates in organic synthesis (Shuang-xi, 2012).
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-10-5-4-9(12)8-11(10)14-3/h4-5,8H,6-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHOXJKLRZETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2442362.png)


![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)


